molecular formula C7H10BNO3S B3103858 2-Methoxy-4-(methylthio)pyridine-5-boronic acid CAS No. 1451392-18-9

2-Methoxy-4-(methylthio)pyridine-5-boronic acid

Cat. No.: B3103858
CAS No.: 1451392-18-9
M. Wt: 199.04 g/mol
InChI Key: GAPDVMBKJLWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methylthio)pyridine-5-boronic acid is a heterocyclic boronic acid derivative with a pyridine backbone substituted by methoxy (-OCH₃) and methylthio (-SCH₃) groups at positions 2 and 4, respectively, and a boronic acid (-B(OH)₂) group at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl frameworks . Its pinacol ester derivative (CAS 1451392-19-0) is often employed to enhance stability and handling, with the molecular formula C₁₃H₂₀BNO₃S .

The structural uniqueness of this compound lies in the combination of electron-donating (methoxy) and moderately polar (methylthio) substituents, which influence its reactivity and selectivity in coupling reactions.

Properties

IUPAC Name

(6-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3S/c1-12-7-3-6(13-2)5(4-9-7)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDVMBKJLWADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1SC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207060
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-18-9
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid typically involves the reaction of 2-methoxy-4-(methylthio)pyridine with a boron-containing reagent. One common method is the use of boronic esters, which can be prepared through the reaction of the pyridine derivative with pinacol boronate esters under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylthio)pyridine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(methylthio)pyridine-5-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Differences :

  • 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3) is more widely used due to its straightforward synthesis and compatibility with diverse aryl halides .

Halogen-Substituted Analogs

Halogen substituents (e.g., Cl, F) alter electronic properties and reactivity:

Compound Name CAS Number Molecular Formula Substituents (Positions) Applications References
2-Chloro-5-methoxypyridine-4-boronic acid 1072945-98-2 C₆H₇BClNO₃ -Cl (2), -OCH₃ (5), -B(OH)₂ (4) Precursor for kinase inhibitors
5-Chloro-2-methoxypyridine-4-boronic acid 475275-69-5 C₆H₇BClNO₃ -Cl (5), -OCH₃ (2), -B(OH)₂ (4) Suzuki couplings with electron-deficient partners
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid 1451392-59-8 C₇H₈BFNO₂S -F (2), -SCH₃ (5), -B(OH)₂ (3) Fluorinated drug intermediates

Key Differences :

  • Chloro substituents increase electrophilicity, enabling couplings with electron-rich partners, whereas fluoro analogs enhance metabolic stability in pharmaceuticals .
  • The target compound’s methylthio group offers a balance between electron donation and steric effects, unlike halogens .

Methyl- and Methoxy-Substituted Derivatives

Methyl and methoxy groups influence solubility and steric hindrance:

Compound Name CAS Number Molecular Formula Substituents (Positions) Notable Features References
2-Methylpyridine-5-boronic Acid Hydrochloride 2096333-73-0 C₆H₉BNO₂·HCl -CH₃ (2), -B(OH)₂ (5) Improved crystallinity
4-Methoxy-2-methylphenylboronic Acid 208399-66-0 C₈H₁₁BO₃ -OCH₃ (4), -CH₃ (2) Used in polymer chemistry

Key Differences :

  • The target compound’s methylthio group provides distinct electronic effects compared to methyl or methoxy groups, impacting conjugation in cross-coupling reactions .

Biological Activity

2-Methoxy-4-(methylthio)pyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, with the CAS number 1451392-18-9, is structurally characterized by a pyridine ring substituted with a methoxy and a methylthio group, along with a boronic acid functionality. Its unique structure positions it as a candidate for various biological applications, particularly in the fields of cancer research and drug development.

The compound's molecular formula is C₇H₈BNO₂S, and it possesses specific chemical properties that facilitate its interaction with biological targets. The presence of the boronic acid group allows for reversible binding to diols, which is critical in the modulation of biological pathways.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It is believed to function primarily through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways involved in cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown activity against murine leukemia cells.
  • Antiviral Properties : There are indications of antiviral effects against viruses such as Herpes simplex and Poliovirus.
  • Enzyme Interaction : The compound has been investigated for its potential to interact with enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of various boronic acids including this compound demonstrated significant antitumor activity against the P388 murine leukemia cell line. The compound exhibited an IC50 value indicating effective inhibition of cell growth.

Case Study 2: Antiviral Activity

In vitro assays have shown that this compound can inhibit the replication of Herpes simplex virus type I. The mechanism appears to involve interference with viral entry into host cells.

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorCytotoxicity against P388 cells
AntiviralInhibition of Herpes simplex
Enzyme InteractionModulation of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(methylthio)pyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(methylthio)pyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.